molecular formula C8H11N B1618813 3-Ethyl-5-methylpyridine CAS No. 3999-78-8

3-Ethyl-5-methylpyridine

Cat. No.: B1618813
CAS No.: 3999-78-8
M. Wt: 121.18 g/mol
InChI Key: XTLUAAHBKVFNPF-UHFFFAOYSA-N
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Description

3-Ethyl-5-methylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring structure containing one nitrogen atom. This compound is notable for its ethyl and methyl substituents at the third and fifth positions of the pyridine ring, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethyl-5-methylpyridine can be synthesized through various methods. One common synthetic route involves the condensation of paraldehyde (a derivative of acetaldehyde) with ammonia. This reaction typically occurs under high temperature and pressure conditions, often in the presence of a catalyst such as ammonium acetate .

Industrial Production Methods

In industrial settings, the production of this compound often involves the Chichibabin reaction, where aldehydes condense in the presence of ammonia. The reaction is carried out at temperatures ranging from 200 to 300°C and pressures of 12 to 13 MPa. The yield of this reaction is approximately 70%, with the formation of other pyridine bases as by-products .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a wide range of derivatives depending on the substituents introduced .

Scientific Research Applications

3-Ethyl-5-methylpyridine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of resins, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Ethyl-5-methylpyridine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-ethylpyridine: Similar in structure but with different positional isomers.

    3-Methylpyridine: Lacks the ethyl substituent, leading to different chemical properties.

    5-Ethyl-2-methylpyridine: Another positional isomer with distinct reactivity.

Uniqueness

3-Ethyl-5-methylpyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. Its combination of ethyl and methyl groups at the third and fifth positions, respectively, provides distinct steric and electronic properties compared to its isomers .

Properties

IUPAC Name

3-ethyl-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-3-8-4-7(2)5-9-6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLUAAHBKVFNPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193046
Record name Pyridine, 3-ethyl-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3999-78-8
Record name Pyridine, 3-ethyl-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003999788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-ethyl-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethyl-5-methylpyridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z2M4USF3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

156 parts of 3-ethyl-2,3-dihydro-2-methoxy-5-methyl-4H-pyran are dissolved in 25 parts of water, 300 parts of acetic acid and 2 parts of 60 percent strength nitric acid at 22° C. After 15 minutes, a solution of 80 parts of ammonium nitrate in 80 parts of water is added. The resulting solution is added to 800 parts of acetic acid at 110° C. in the course of 20 minutes, whilst stirring. The reaction mixture is left to cool, the acetic acid, water and methanol are distilled off, 200 parts of water are added to the residue and the solution is rendered alkaline with 25 percent strength ammonia solution. The 3-ethyl-5-methyl-pyridine is extracted with ether. Distillation gives 80 parts (66% of theory) of 3-ethyl-5-methyl-pyridine of boiling point 83° C./15 mm Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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